![molecular formula C20H22N2O4S2 B2615226 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 941925-99-1](/img/structure/B2615226.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide” is a novel class of M(4) positive allosteric modulators . It has been found to exhibit modest potency at the human M4 receptor (EC(50)=1.3 μM) and excellent efficacy as noted by the 14.6-fold leftward shift of the agonist concentration-response curve .
Synthesis Analysis
The synthesis of “this compound” involves a reaction of 4-methoxy-7-methylbenzo[d]thiazol-2-amine and isonicotinoyl chloride hydrochloride . The reaction was allowed to warm to room temperature and stir .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with several functional groups contributing to its overall structure . It includes a methoxy group, a methyl group, a benzo[d]thiazol-2-yl group, and a tosylbutanamide group .
Chemical Reactions Analysis
“this compound” is a positive allosteric modulator of the muscarinic 4 (M4) receptor . It exhibits excellent efficacy as noted by the 14.6-fold leftward shift of the agonist concentration-response curve .
Scientific Research Applications
Photodynamic Therapy Applications
Research on zinc phthalocyanine derivatives, closely related in structure and function to the compound of interest, highlights their potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit significant photophysical and photochemical properties, such as high singlet oxygen quantum yield, making them suitable as Type II photosensitizers in PDT. The efficacy of these compounds in generating singlet oxygen when exposed to light offers a non-invasive treatment option for various cancers by inducing cell death in cancerous tissues (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of thiazole-containing compounds, indicating their effectiveness against a broad spectrum of microbial pathogens. Compounds structurally similar to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide have been synthesized and found to exhibit antibacterial and antifungal activities. These activities are attributed to the presence of thiazole and other heterocyclic rings, which interact with microbial enzymes or DNA, disrupting their function and leading to microbial death. This suggests potential applications in developing new antimicrobial agents for treating infections (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002; Yilmaz & Cukurovalı, 2003).
Anticancer Evaluations
Research into derivatives of thiazole and related compounds has also indicated promising anticancer properties. These studies focus on the synthesis of novel compounds with the ability to inhibit cancer cell growth, demonstrating efficacy against various human cancer cell lines. The mechanism often involves interfering with cellular replication pathways or inducing apoptosis in cancer cells. Such findings underscore the potential of thiazole derivatives, including those structurally related to this compound, in the development of new anticancer therapeutics (Yakantham, Sreenivasulu, & Raju, 2019).
Mechanism of Action
Target of Action
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide, also known as N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(4-methylbenzenesulfonyl)butanamide, has been identified as a positive allosteric modulator of the Muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in the central nervous system and peripheral tissues .
Mode of Action
As a positive allosteric modulator, this compound enhances the response of the M4 receptor to its natural ligand, acetylcholine . This results in an increased response at the receptor level, leading to enhanced downstream signaling .
Pharmacokinetics
It is noted that the compound has excellent in vivo pharmacokinetic properties, with low intravenous clearance and good brain exposure . These properties suggest that the compound may have good bioavailability, although further studies would be needed to confirm this.
Result of Action
As a positive allosteric modulator of the m4 receptor, it can be inferred that the compound enhances the cellular responses mediated by this receptor, potentially leading to changes in physiological functions regulated by the m4 receptor .
Safety and Hazards
Future Directions
The compound “N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide” shows promise as a positive allosteric modulator of the M4 receptor . Future research could focus on further exploring its potential therapeutic applications, particularly in the context of neurodegenerative diseases complicated by depression .
properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-13-6-9-15(10-7-13)28(24,25)12-4-5-17(23)21-20-22-18-16(26-3)11-8-14(2)19(18)27-20/h6-11H,4-5,12H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSSMNLXVYYAKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(C=CC(=C3S2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

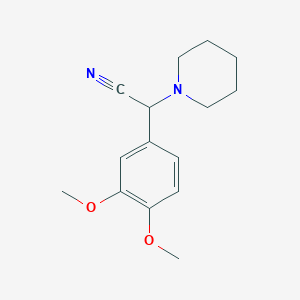
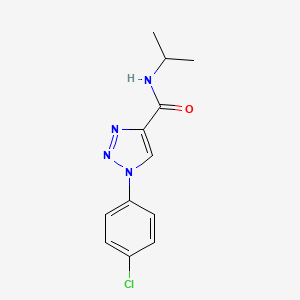
![8-heptyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2615150.png)
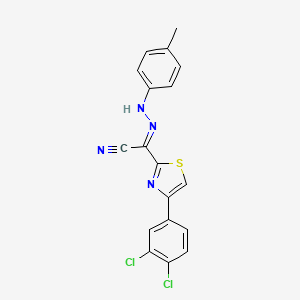
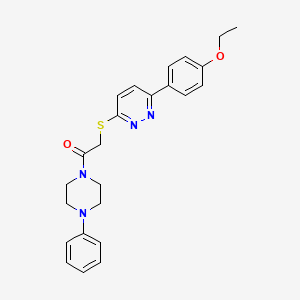
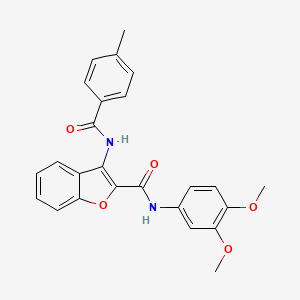

![2-(9-Bromo-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2615155.png)
![3-bromo-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide](/img/structure/B2615158.png)
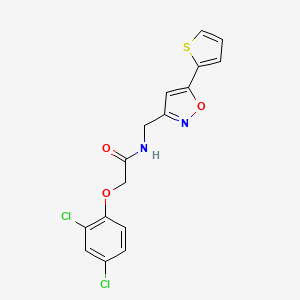
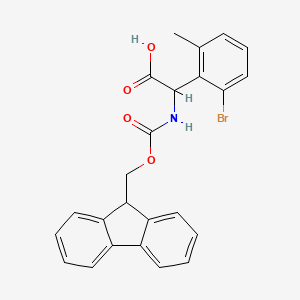
![6-Bromo-2-[2-(3-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2615164.png)

